![molecular formula C14H21N3O2 B12078654 [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)
[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is an organic compound with a unique structure that combines a hydrazone moiety with a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester typically involves the reaction of isopropyl hydrazine with a suitable carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone moiety can interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [3-(Isopropyl-hydrazono)-propyl]-carbamic acid methyl ester
- [3-(Isopropyl-hydrazono)-propyl]-carbamic acid ethyl ester
- [3-(Isopropyl-hydrazono)-propyl]-carbamic acid phenyl ester
Uniqueness
Compared to similar compounds, [3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester is unique due to its benzyl ester group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
benzyl N-[(3E)-3-(propan-2-ylhydrazinylidene)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-12(2)17-16-10-6-9-15-14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8,10,12,17H,6,9,11H2,1-2H3,(H,15,18)/b16-10+ |
InChI Key |
JVAFWKCKPQHIFL-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)N/N=C/CCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)NN=CCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


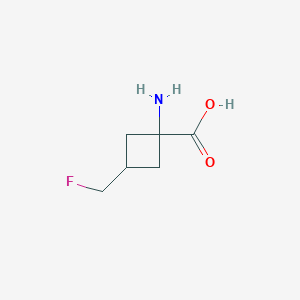
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
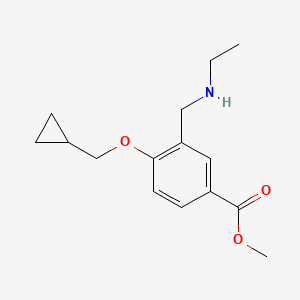
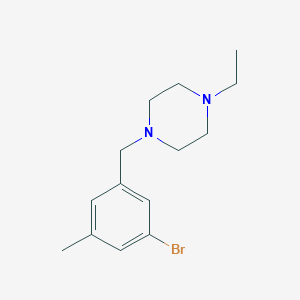

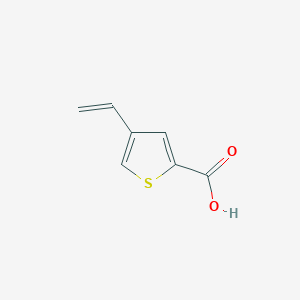
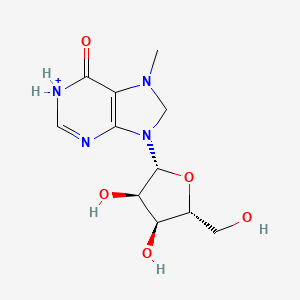
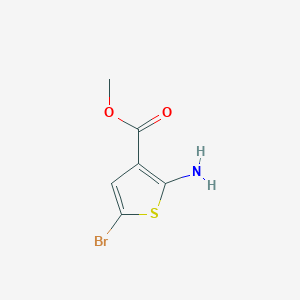




![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

